

Spectroscopic Profile of (S)-Malic acid-d3: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (S)-Malic acid-d3

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **(S)-Malic acid-d3**, a critical isotopically labeled internal standard for quantitative analyses in metabolomics, drug development, and food science. This document is intended for researchers, scientists, and drug development professionals who utilize nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques.

(S)-Malic acid-d3, with the CAS number 59652-74-3, is the deuterated form of the naturally occurring dicarboxylic acid, (S)-Malic acid.[1] Its primary application lies in its use as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS, allowing for precise and accurate measurements of its non-labeled counterpart in various matrices.[1][2]

Expected Nuclear Magnetic Resonance (NMR) Data

The introduction of three deuterium atoms into the (S)-Malic acid structure will result in predictable changes in its ^1H and ^{13}C NMR spectra compared to the unlabeled compound. The following tables summarize the expected chemical shifts. It is important to note that direct experimental spectra for **(S)-Malic acid-d3** are not widely available in public databases; therefore, these values are predicted based on the known spectra of unlabeled (S)-Malic acid and the established effects of deuteration.

Table 1: Expected ^1H NMR Spectral Data for **(S)-Malic acid-d3**

Protons	Expected Chemical Shift (δ) ppm	Multiplicity	Notes
H-2	4.3 - 4.6	Singlet	The typical doublet of doublets collapses to a singlet due to the absence of adjacent protons (replaced by deuterium).
OH (hydroxyl)	Variable	Broad Singlet	Chemical shift is dependent on solvent and concentration.
COOH (carboxyl)	Variable	Broad Singlet	Chemical shift is dependent on solvent and concentration.

Note: The protons at position 3 are replaced by deuterium and will not be observed in the ^1H NMR spectrum.

Table 2: Expected ^{13}C NMR Spectral Data for **(S)-Malic acid-d3**

Carbon	Expected Chemical Shift (δ) ppm	Multiplicity	Notes
C-1 (COOH)	~175	Singlet	
C-2 (CHOH)	~68	Singlet	
C-3 (CD ₂)	~40	Triplet (due to C-D coupling)	The chemical shift may be slightly upfield compared to the unlabeled compound.
C-4 (COOH)	~178	Singlet	

Expected Mass Spectrometry (MS) Data

In mass spectrometry, the molecular weight of **(S)-Malic acid-d3** will be higher than that of the unlabeled compound due to the presence of three deuterium atoms.

Table 3: Expected Mass Spectrometry Data for **(S)-Malic acid-d3**

Ion	Expected m/z	Notes
$[\text{M}-\text{H}]^-$	136.03	In negative ion mode ESI-MS. The molecular weight of (S)-Malic acid-d3 is approximately 137.04 g/mol .
$[\text{M}+\text{H}]^+$	138.05	In positive ion mode ESI-MS.

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and MS data for **(S)-Malic acid-d3**, based on common practices for analyzing small organic acids.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **(S)-Malic acid-d3**.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D_2O , DMSO-d_6).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

- Spectrometer: 400 MHz or higher NMR spectrometer.
- ^1H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-64.

- Relaxation delay: 1-5 seconds.
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Number of scans: 1024 or more, depending on concentration.
 - Relaxation delay: 2-5 seconds.

Mass Spectrometry (LC-MS)

Chromatographic Conditions:

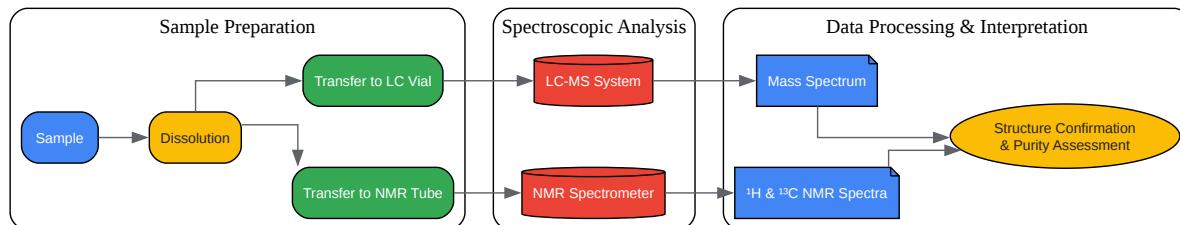
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A reversed-phase C18 column or a column suitable for polar analytes.
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.2-0.5 mL/min.
- Injection Volume: 1-10 μL .

Mass Spectrometry Conditions:

- Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
- Ionization Source: Electrospray ionization (ESI) in negative or positive ion mode.
- Scan Mode: Full scan or selected ion monitoring (SIM) for the expected m/z of **(S)-Malic acid-d3**.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of **(S)-Malic acid-d3**.



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Caption: Experimental workflow for NMR and MS analysis of **(S)-Malic acid-d3**.

This technical guide serves as a foundational resource for the spectroscopic analysis of **(S)-Malic acid-d3**. For specific applications, optimization of the described protocols may be necessary.

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References

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